

# 2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block

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## Compound of Interest

Compound Name:	2-Chloro-5-(difluoromethoxy)pyrimidine
Cat. No.:	B1398793

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An In-depth Technical Guide to **2-Chloro-5-(difluoromethoxy)pyrimidine**: A Versatile Fluorinated Building Block for Modern Drug Discovery

## Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF<sub>2</sub>H) has emerged as a particularly valuable motif, providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This technical guide provides an in-depth analysis of **2-Chloro-5-(difluoromethoxy)pyrimidine**, a key heterocyclic building block that leverages the advantageous properties of the -OCF<sub>2</sub>H group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-generation therapeutics.

## Introduction: The Strategic Value of the Difluoromethoxy (-OCF<sub>2</sub>H) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common functional groups like methoxy (-OCH<sub>3</sub>) or hydroxyl (-OH). Its distinct electronic properties

profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

- **Metabolic Stability:** The presence of strong carbon-fluorine bonds confers high resistance to oxidative metabolism compared to a methoxy group, which is susceptible to O-demethylation.[1][2] This enhanced stability can lead to a longer drug half-life and reduced clearance.[1]
- **Lipophilicity Modulation:** The  $-\text{OCF}_2\text{H}$  group significantly increases lipophilicity over a hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme effects of a trifluoromethoxy ( $-\text{OCF}_3$ ) group.[3][4] This is critical for optimizing membrane permeability and oral absorption.
- **Hydrogen Bond Donor Capability:** A key feature of the  $-\text{OCF}_2\text{H}$  group is the ability of its polarized C-H bond to act as a hydrogen bond donor.[1][4] This is a characteristic not present in methoxy or trifluoromethoxy analogues and allows for novel interactions with biological targets.[1]
- **pKa Modulation:** The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of a drug at physiological pH.[1][3]

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, particularly in oncology and immunology, making **2-Chloro-5-(difluoromethoxy)pyrimidine** a building block of significant interest.[5][6]

## Physicochemical and Spectroscopic Profile

### Core Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClF <sub>2</sub> N <sub>2</sub> O	<a href="#">[7]</a>
Molecular Weight	180.54 g/mol	<a href="#">[7]</a>
IUPAC Name	2-chloro-5-(difluoromethoxy)pyrimidine	<a href="#">[7]</a>
CAS Number	1192813-64-1	<a href="#">[7]</a>
Physical Form	Liquid	<a href="#">[8]</a>
SMILES	C1=C(C=NC(=N1)Cl)OC(F)F	<a href="#">[7]</a>

## Comparative Physicochemical Data

The strategic advantage of the difluoromethoxy group is best understood in comparison to its analogues.

Substituent (on an aryl ring)	Hansch $\pi$ Parameter (Lipophilicity)	Hydrogen Bond Acidity (A)	Key Feature
-OH	-0.67	~0.33	H-bond donor/acceptor, metabolically labile
-OCH <sub>3</sub>	-0.02	~0.00	H-bond acceptor, prone to O- demethylation
-OCF <sub>2</sub> H	+0.49	~0.10	H-bond donor/acceptor, metabolically stable
-OCF <sub>3</sub>	+1.04	~0.00	Highly lipophilic, H- bond acceptor

Data compiled from multiple sources to illustrate relative properties.[\[1\]](#)[\[4\]](#)

## Spectroscopic Characterization

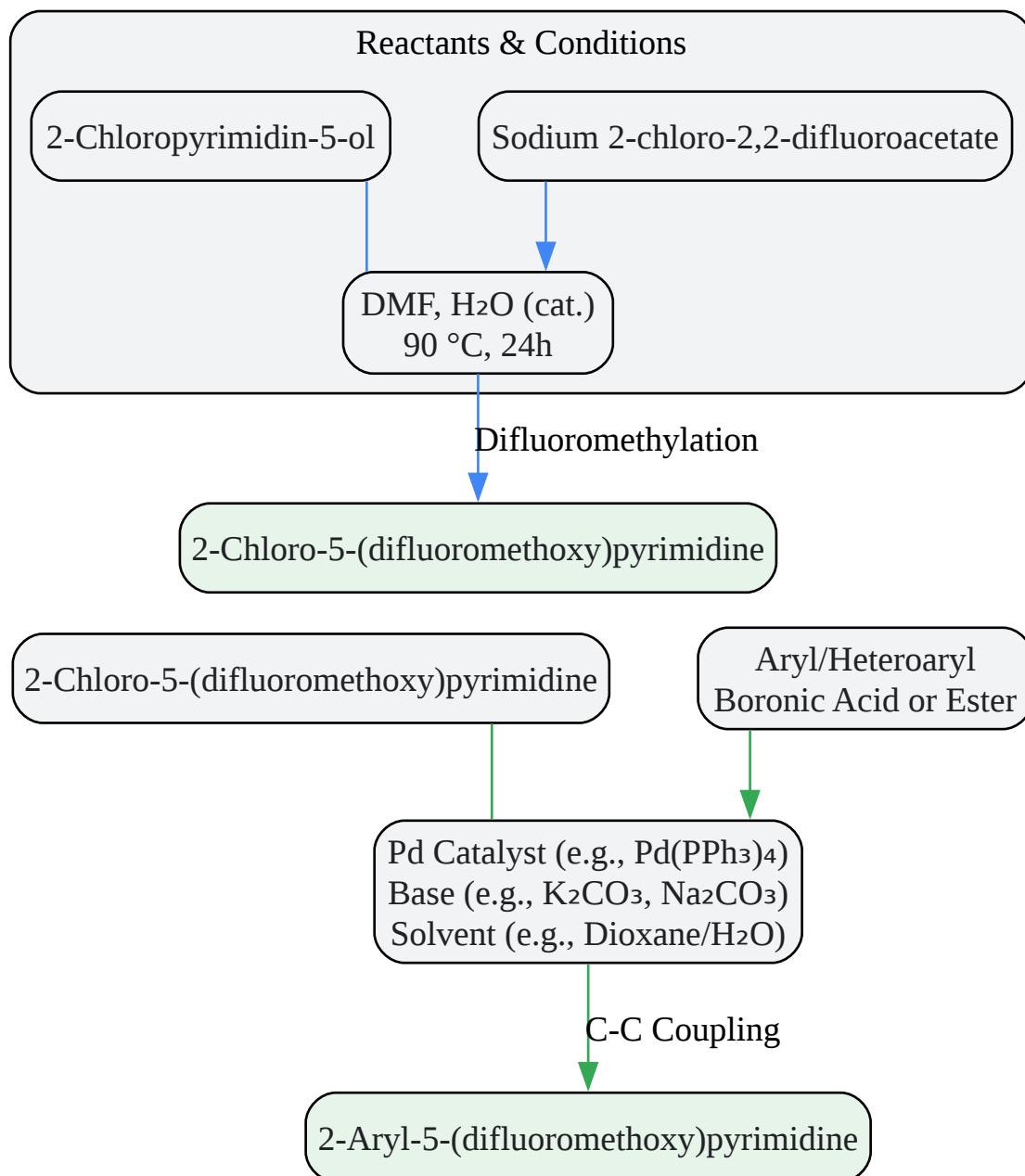
While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and MS data can be reliably predicted.

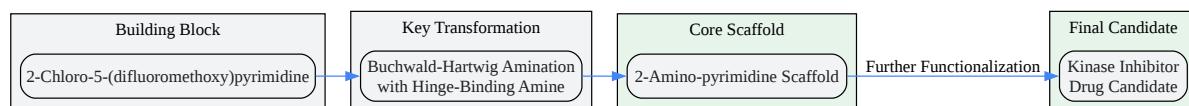
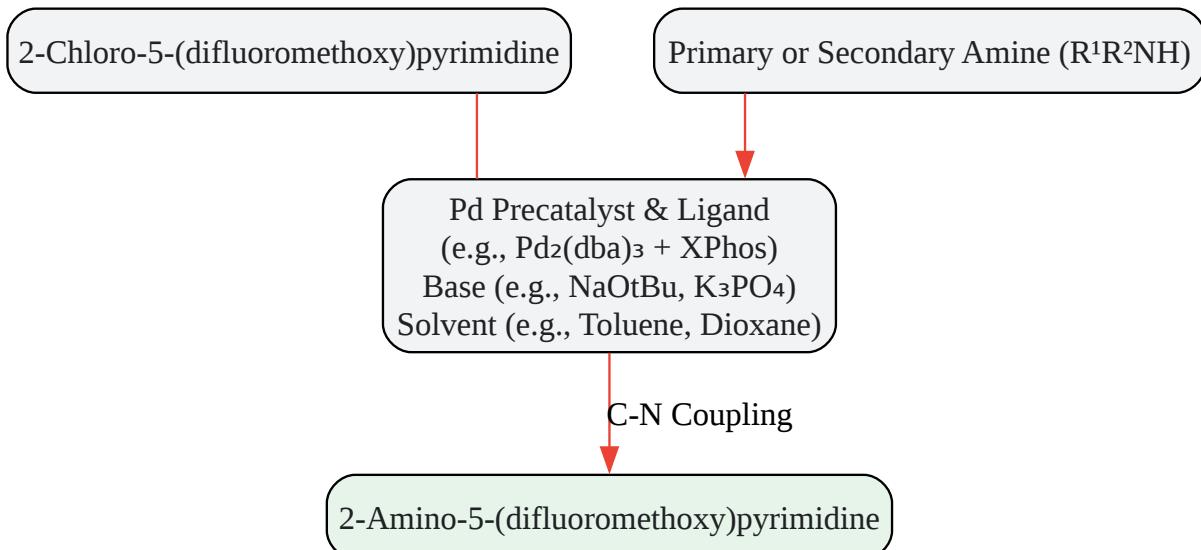
- $^1\text{H}$  NMR:
  - The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in the aromatic region ( $\delta$  8.0-9.0 ppm).
  - The methoxy proton (-OCHF<sub>2</sub>) will exhibit a characteristic triplet (t) around  $\delta$  6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms (JHF  $\approx$  70-75 Hz).
- $^{13}\text{C}$  NMR:
  - The pyrimidine ring carbons will appear in the  $\delta$  140-160 ppm range.
  - The difluoromethoxy carbon (-OCF<sub>2</sub>H) is expected to be a triplet (t) in the  $\delta$  110-120 ppm region due to one-bond coupling with the fluorine atoms (JCF).
- Mass Spectrometry:
  - LC/MS analysis is expected to show a protonated molecular ion [M+H]<sup>+</sup> at approximately 181.14, consistent with its molecular weight of 180.54 g/mol .

## Synthesis of the Building Block

A robust and scalable synthesis of **2-Chloro-5-(difluoromethoxy)pyrimidine** has been reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a difluorocarbene precursor.

## Synthetic Workflow





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